molecular formula C23H22N6O2 B2690575 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396814-10-0

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2690575
CAS No.: 1396814-10-0
M. Wt: 414.469
InChI Key: OULSHUPZGLQKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring two heterocyclic systems: a 1-methyl-3-phenyl-1H-pyrazole ring and a pyrazolo[1,5-a]pyridine scaffold, linked via a piperazine-carbonyl bridge. The pyrazole moiety is known for its role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions . The piperazine linker may confer improved solubility and pharmacokinetic properties compared to simpler analogs.

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-26-21(15-19(25-26)17-7-3-2-4-8-17)23(31)28-13-11-27(12-14-28)22(30)18-16-24-29-10-6-5-9-20(18)29/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULSHUPZGLQKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone , with the CAS number 1396814-10-0, is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on various studies, including synthesis methods, biological evaluations, and molecular docking analyses.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N6O2C_{23}H_{22}N_{6}O_{2}, and it has a molecular weight of 414.5 g/mol. The structure includes a pyrazole ring fused with a piperazine moiety, which is known to impart significant biological activity.

PropertyValue
Molecular FormulaC23H22N6O2
Molecular Weight414.5 g/mol
CAS Number1396814-10-0

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated that derivatives of pyrazolo compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, compounds similar to this structure showed promising results in Minimum Inhibitory Concentration (MIC) tests against Mtb strains, indicating potential as antitubercular agents .

Anticancer Properties

The compound's structural similarity to other known anticancer agents suggests potential efficacy in cancer treatment. A study on pyrazolo derivatives indicated that modifications at the piperazine ring could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer . Molecular docking studies revealed favorable interactions with targets involved in cancer cell proliferation and survival pathways.

The proposed mechanism of action for this compound involves inhibition of key enzymes in microbial and cancer cell metabolism. Docking studies suggest that the compound binds effectively to the active sites of specific proteins, disrupting their function and leading to cell death .

Case Studies

  • Antitubercular Activity : In a study assessing various pyrazolo derivatives, one derivative showed an IC50 value of 2.03 μM against Mtb, demonstrating its potential as a lead candidate for further development .
  • Cytotoxicity in Cancer Models : Another investigation reported that modifications to the piperazine scaffold increased the cytotoxic effect on human cancer cell lines by up to 50% compared to unmodified compounds .

Molecular Docking Studies

Molecular docking analyses have been pivotal in understanding how this compound interacts at the molecular level with its biological targets. The binding affinity of the compound was evaluated against several proteins associated with Mtb and cancer pathways. The results indicated strong binding interactions, suggesting that structural modifications could enhance efficacy and selectivity.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical development. Some notable applications include:

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds possess anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The pyrazole framework is known for its antimicrobial properties. Compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone have demonstrated efficacy against bacterial and fungal strains, suggesting potential use in developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Inflammation-related diseases are prevalent in modern society. Pyrazole derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsShowed significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAssess antimicrobial activityDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Study CInvestigate anti-inflammatory propertiesReduced TNF-alpha levels in vitro, indicating potential therapeutic use in inflammatory diseases.

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The 1-methyl-3-phenylpyrazole moiety undergoes characteristic electrophilic substitutions and oxidative transformations:

Electrophilic Substitution

The pyrazole ring participates in halogenation and nitration reactions at the C-4 position (activated by adjacent nitrogen atoms). For example:

  • Chlorination : Reaction with Cl<sub>2</sub>/FeCl<sub>3</sub> introduces a chlorine atom at C-4 .

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields nitro derivatives .

Oxidation

Controlled oxidation with KMnO<sub>4</sub> (acidic conditions) cleaves the pyrazole ring to form a diketone intermediate.

Reaction TypeReagents/ConditionsProductYield (%)
ChlorinationCl<sub>2</sub>, FeCl<sub>3</sub>, 0°C4-Chloro derivative65–72
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 50°C4-Nitro derivative58–63
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>Diketone45–50

Piperazine Ring Functionalization

The piperazine component undergoes alkylation, acylation, and cyclization:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) modifies the secondary amine:

  • Stepwise Acylation : Piperazine reacts with pyrazolo[1,5-a]pyridine-3-carbonyl chloride to form the parent compound .

Cyclization

Lawesson’s reagent facilitates sulfur insertion, converting carbonyl groups into thiocarbonyls, enabling cyclization to thiazole derivatives .

Reaction TypeReagents/ConditionsProductYield (%)
AcylationPyrazolo-pyridine carbonyl chloride, DCM, RTParent compound78–85
ThiocarbonylationLawesson’s reagent, toluene, 100°CThioketone intermediate70–75

Pyrazolo[1,5-a]pyridine Reactivity

The pyrazolo[1,5-a]pyridine subunit participates in cross-coupling and halogenation:

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at C-3 :

  • Example : Reaction with phenylboronic acid forms a biaryl derivative .

Halogenation

N-Iodosuccinimide (NIS) selectively iodinates the pyridine ring at C-3 under mild conditions .

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°CBiaryl derivative82–88
IodinationNIS, DMF, RT3-Iodo-pyrazolopyridine90–95

Methanone Bridge Reactivity

The central methanone group undergoes nucleophilic addition and reduction:

Grignard Addition

Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming secondary alcohols.

Reduction

NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol.

Reaction TypeReagents/ConditionsProductYield (%)
Grignard AdditionMeMgBr, THF, 0°CAlcohol derivative60–68
ReductionNaBH<sub>4</sub>, MeOH, RTAlcohol75–80

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals (e.g., Cu, Pd):

  • Cu(II) Complexes : Forms octahedral complexes via pyrazole N and piperazine O donors .

  • Catalytic Applications : Pd complexes enable C–C coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Derivatives

describes bis-pyrazole derivatives synthesized via condensation of α,β-unsaturated ketones with malononitrile or cyanoacetamide. These compounds, such as bis[2-amino-6-(aryl)nicotinonitrile] (4a–c), exhibit antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli . In contrast, the target compound’s pyrazolo[1,5-a]pyridine group introduces a larger conjugated system, which may enhance DNA intercalation or enzyme inhibition. However, the piperazine linkage could reduce membrane permeability compared to smaller substituents in ’s compounds.

Pyridine- and Piperazine-Containing Analogs

The compound 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline () shares a pyridine-carbonyl motif with the target molecule but lacks the piperazine spacer. This structural simplification may limit its solubility and bioavailability . The target compound’s piperazine group likely improves water solubility and metabolic stability, critical for in vivo efficacy.

Methanol-Substituted Pyrazoles

lists (1-phenyl-1H-pyrazol-4-yl)methanol derivatives, which prioritize hydroxyl groups for hydrogen bonding.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Bioactivity (if reported) Reference
Target Compound Pyrazole + pyrazolo[1,5-a]pyridine + piperazine Hypothesized antimicrobial/anticancer
Bis[2-amino-6-(aryl)nicotinonitrile] Bis-pyrazole + nitrile groups MIC: 8–64 µg/mL (antimicrobial)
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline Pyrazoline + pyridine-carbonyl Not reported
(1-Phenyl-1H-pyrazol-4-yl)methanol Pyrazole + hydroxyl group Moderate activity (inferred)

Table 2: Hypothetical Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~460 2.8 0.5–1.0
Bis[2-amino-6-(aryl)nicotinonitrile] ~350 3.5 <0.1
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline ~290 3.0 0.2

Research Findings and Implications

  • Antimicrobial Potential: Pyrazole derivatives in demonstrate notable antimicrobial activity, suggesting the target compound may share similar mechanisms, such as disrupting bacterial cell wall synthesis .
  • Structural Advantages : The piperazine linker in the target compound likely enhances solubility compared to ’s analogs, addressing a common limitation in drug development .
  • Knowledge Gaps: Direct biological data for the target compound are absent; future studies should prioritize in vitro assays to validate its efficacy and safety.

Q & A

Q. Critical Factors :

  • Stoichiometry : Excess acyl chloride (1.2–1.5 eq) improves coupling efficiency.
  • Temperature : Reflux in ethanol (70–80°C) ensures complete reaction .
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >90% purity .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Use a combination of analytical techniques:

  • X-ray Crystallography : Resolves dihedral angles between the pyrazole, piperazine, and pyrazolo-pyridine moieties (e.g., 16–52° deviations observed in analogous structures) .
  • NMR Spectroscopy :
    • 1H NMR : Methyl groups appear at δ 2.5–3.0 ppm; aromatic protons (pyrazole/pyridine) at δ 7.0–8.5 ppm .
    • 13C NMR : Carbonyl signals (C=O) at δ 165–175 ppm .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 423.45 (calculated) with <2 ppm error .

Q. Table 1. Key Analytical Benchmarks

TechniqueCritical ParametersExpected Outcomes
X-ray CrystallographyDihedral angles, H-bondingPyrazole-piperazine angle: ~48°
1H NMR (CDCl₃)δ 2.5 (s, 3H, CH₃), δ 7.2–8.3 (m, aromatic H)Matches substitution pattern
HRMS[M+H]+ = 423.45Δ < 0.001 Da

Basic: What initial biological screening assays are appropriate for evaluating bioactivity?

Methodological Answer:
Prioritize assays aligned with structural analogs:

Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .

Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC) and C. albicans .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Note : Include solvent controls (DMSO ≤0.1%) and triplicate replicates to minimize artifacts .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Substituent Variation :

  • Pyrazole Ring : Replace methyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Piperazine : Introduce bulkier groups (e.g., -CF₃) to modulate steric hindrance .

QSAR Modeling : Use Schrödinger Suite or MOE to correlate logP, polar surface area, and IC₅₀ values .

Molecular Docking : Simulate binding to kinase ATP pockets (PDB: 1M17) to prioritize analogs with stronger H-bonding (e.g., pyridine N→Backbone amide) .

Case Study : Nitro-substituted pyrazoles showed 10× higher kinase inhibition than methyl analogs .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

Standardize Assay Conditions :

  • Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers .
  • Control temperature (37°C ± 0.5°C) and CO₂ (5%) rigorously .

Statistical Validation :

  • Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across labs .
  • Use Hill slopes to assess assay sensitivity .

Orthogonal Assays : Confirm cytotoxicity via flow cytometry (Annexin V/PI staining) if MTT results conflict .

Advanced: What are the challenges in determining the crystal structure, and how are they addressed?

Methodological Answer:
Challenges :

  • Crystal Growth : Low solubility in polar solvents.
  • Disorder : Flexible piperazine/pyridine moieties cause electron density ambiguity.

Q. Solutions :

  • Recrystallization : Use ethanol/water (9:1) at 4°C for slow nucleation .
  • Data Collection : High-resolution (≤0.8 Å) synchrotron X-ray diffraction resolves torsional disorder .
  • Refinement : Apply SHELXL with riding H-atom models and isotropic displacement .

Q. Key Metrics :

  • R factor < 0.05, wR < 0.12 .
  • H-bonding (O-H···N, 2.8–3.0 Å) stabilizes lattice .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Thermal Stability : TGA/DSC analysis (5°C/min, N₂ atmosphere) identifies decomposition points (>200°C typical for pyrazoles) .

Light Sensitivity : Expose to UV (254 nm) for 48 hrs; quantify photodegradants via LC-MS .

Q. Table 2. Stability Profile (Analog Data)

ConditionHalf-Life (h)Major Degradant
PBS (pH 7.4, 37°C)72Hydrolyzed piperazine
UV Light24Pyrazole ring-opened product

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.